

The chemical properties and stability of olivetolic acid.

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Compound of Interest

Compound Name: Olivetolic Acid

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An In-depth Technical Guide to the Chemical Properties and Stability of **Olivetolic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivetolic acid (OA), a naturally occurring alkylresorcinolic acid, serves as the foundational polyketide core in the biosynthesis of a diverse array of cannabinoids in *Cannabis sativa*.^{[1][2][3][4]} Its chemical structure, properties, and stability are of paramount importance for researchers in natural product synthesis, metabolic engineering, and pharmaceutical development. As the direct precursor to cannabigerolic acid (CBGA), the "mother cannabinoid," a thorough understanding of **olivetolic acid** is critical for the efficient production of cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).^[5] This technical guide provides a comprehensive overview of the chemical properties and stability of **olivetolic acid**, detailed experimental protocols for its analysis, and a visualization of its central role in the cannabinoid biosynthetic pathway.

Chemical and Physical Properties

Olivetolic acid is a member of the benzoic acid class, characterized as a salicylic acid derivative where the hydrogens ortho- and para- to the carboxyl group are substituted by a pentyl and a hydroxy group, respectively. A summary of its key chemical and physical properties is presented below.

Table 1: Chemical and Physical Properties of **Olivetolic Acid**

Property	Value	Source(s)
IUPAC Name	2,4-dihydroxy-6-pentylbenzoic acid	
Synonyms	6-Pentyl- β -resorcylic Acid, 2,4-Dihydroxy-6-pentylbenzoic Acid, Allazetolcarboxylic Acid, Olivetolcarboxylic Acid	
CAS Number	491-72-5	
Molecular Formula	C ₁₂ H ₁₆ O ₄	
Molecular Weight	224.25 g/mol	
Appearance	Colorless solid, Off-white powder	
Melting Point	143 - 149 °C	
Boiling Point	403.9 °C at 760 mmHg (Predicted)	
Density	1.237 g/cm ³ (Predicted)	
pKa	3.41 ± 0.34 (Predicted)	
UV λ_{max}	218, 263, 301 nm	
Solubility	DMSO: 50 - 250 mg/mL (may require ultrasonic agitation)	
DMF: 50 mg/mL		
Ethanol: 50 mg/mL		
Methanol: Slightly soluble		
Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL		

Stability and Storage

The stability of **olivetolic acid** is a critical consideration for its handling, storage, and application in experimental and manufacturing processes.

General Stability: **Olivetolic acid** is reported to be hygroscopic, meaning it tends to absorb moisture from the air. This property necessitates careful storage in dry, sealed containers to prevent degradation. For long-term storage, maintaining a temperature of -20°C is recommended to ensure stability for five years or more. For shorter periods, storage at 4°C in a sealed, moisture-free environment is adequate.

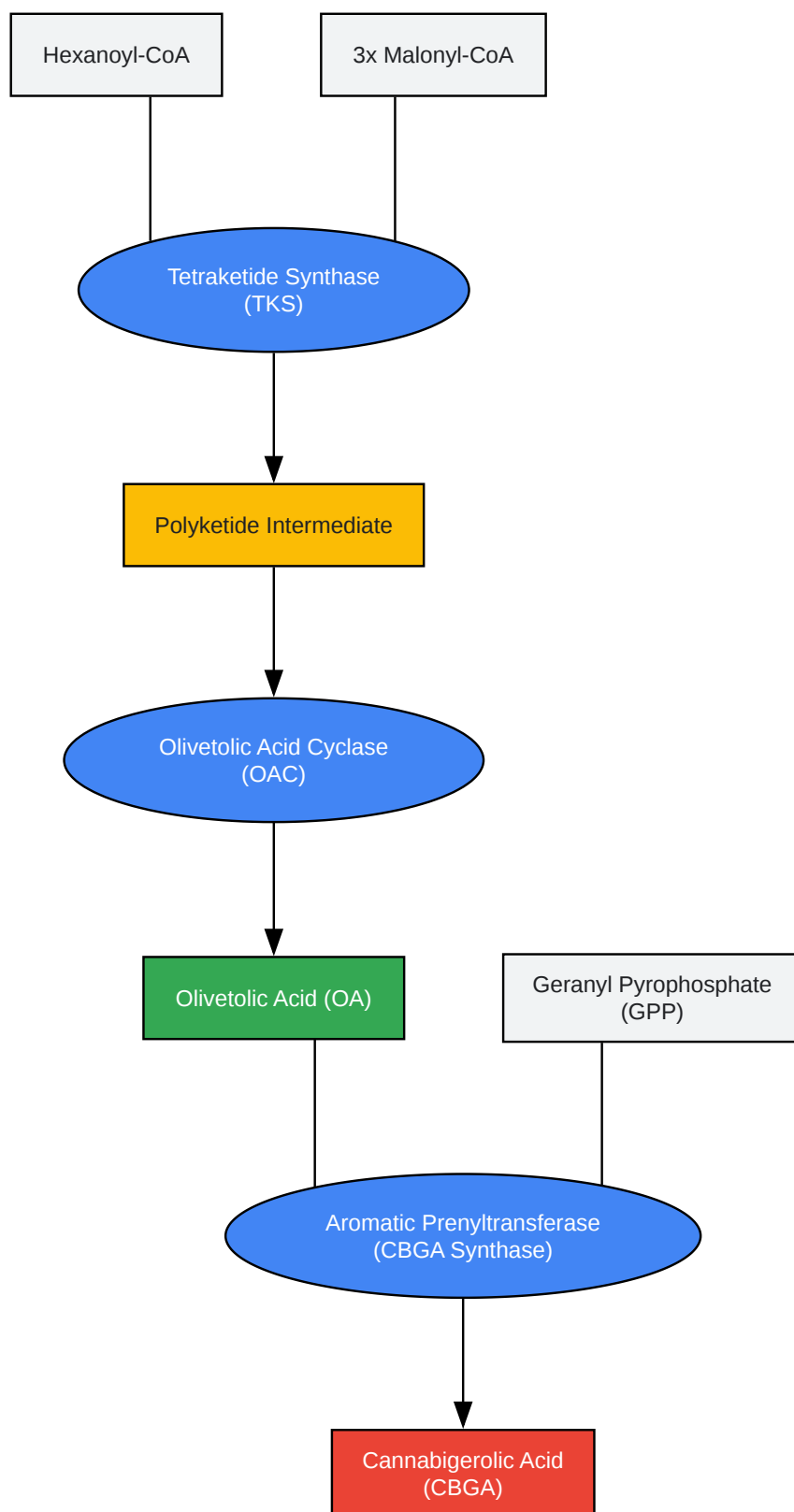
Influence of pH, Light, and Heat: While specific degradation kinetics for **olivetolic acid** under various pH, light, and thermal conditions are not extensively detailed in the reviewed literature, general principles for phenolic compounds and antioxidants apply.

- **pH:** Phenolic compounds can be susceptible to degradation in neutral or alkaline conditions. Given its predicted pK_a of ~ 3.41 , **olivetolic acid** will be predominantly in its ionized (olivetoate) form at physiological pH, which may affect its stability and reactivity. As a general rule, acidic conditions ($\text{pH} < 4$) tend to improve the stability of such compounds.
- **Light:** Exposure to light, particularly UV radiation, can catalyze the oxidation of phenolic compounds. Therefore, it is advisable to store **olivetolic acid**, both in solid form and in solution, protected from light.
- **Heat:** Elevated temperatures can accelerate oxidative degradation and decarboxylation. While the boiling point is high, thermal degradation can occur at much lower temperatures over time. The decarboxylated analogue of **olivetolic acid** is olivetol.

Biosynthesis of Olivetolic Acid and Cannabinoids

Olivetolic acid is the product of a two-step enzymatic pathway in *Cannabis sativa*. The process begins with the condensation of one molecule of hexanoyl-CoA and three molecules of malonyl-CoA, catalyzed by the enzyme tetraketide synthase (TKS). This reaction forms a reactive polyketide intermediate. Subsequently, the enzyme **olivetolic acid cyclase** (OAC) catalyzes a C2–C7 intramolecular aldol condensation, which forms the aromatic ring and retains the crucial carboxylic acid group to yield **olivetolic acid**.

Once formed, **olivetolic acid** serves as the substrate for a prenyltransferase, which attaches a geranyl group from geranyl pyrophosphate (GPP) to create cannabigerolic acid (CBGA). CBGA is the central precursor from which other major cannabinoids are synthesized.



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Caption: Biosynthetic pathway of **olivetolic acid** and its conversion to CBGA.

Experimental Protocols

Accurate quantification and analysis of **olivetolic acid** require robust experimental protocols. The following sections detail methodologies for its enzymatic synthesis and analytical detection.

In Vitro Enzymatic Synthesis of Olivetolic Acid

This protocol describes the reconstitution of the **olivetolic acid** biosynthesis pathway in vitro using purified TKS and OAC enzymes.

1. Reagents and Materials:

- Purified, recombinant TKS and OAC enzymes (e.g., His-tagged proteins from *E. coli* expression)
- Reaction Buffer: 50 mM HEPES or Sodium Citrate, pH 6.0-7.0
- Substrates: Hexanoyl-CoA (100-200 μ M), Malonyl-CoA (200-600 μ M)
- Reducing Agent: 5 mM Dithiothreitol (DTT)
- Quenching Solution: Acetonitrile or Methanol with 0.1% formic acid
- Nuclease-free water

2. Procedure:

- Prepare a reaction mixture in a microcentrifuge tube by combining the reaction buffer, DTT, Hexanoyl-CoA, and Malonyl-CoA.
- Initiate the reaction by adding purified TKS (e.g., 1-5 μ g) and OAC (e.g., 1-5 μ g) enzymes to the mixture.
- Incubate the reaction at a suitable temperature (e.g., 20-30°C) for a defined period (e.g., 1-16 hours).
- Terminate the reaction by adding an equal volume of quenching solution.

- Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.
- Collect the supernatant for analysis by HPLC or LC-MS/MS.

HPLC-UV Analysis of Olivetolic Acid

This protocol provides a general method for the separation and quantification of **olivetolic acid** using High-Performance Liquid Chromatography with UV detection.

1. Instrumentation and Columns:

- HPLC system with a UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

2. Chromatographic Conditions:

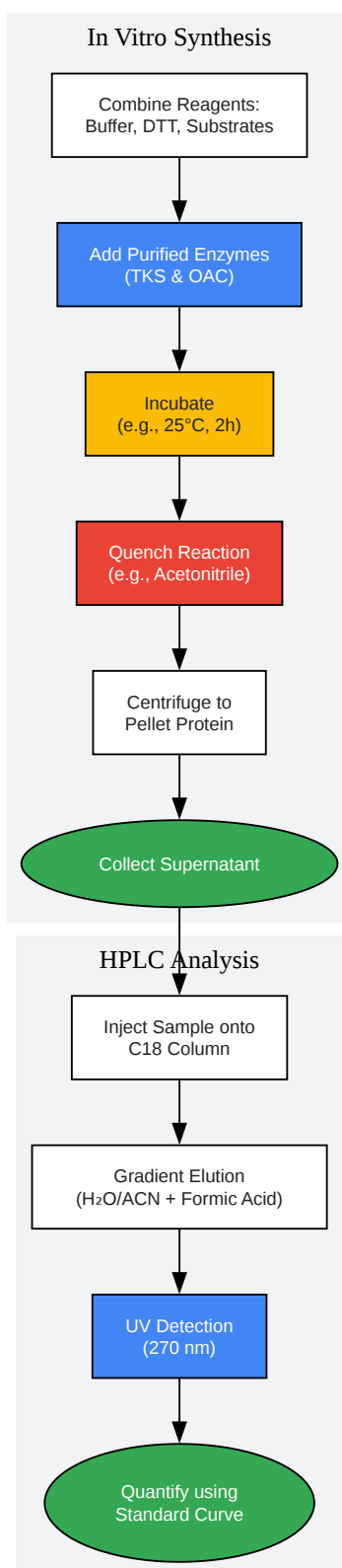
- Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 15-20 minutes).
- Flow Rate: 0.4 - 1.0 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 220 nm, 270 nm, or 280 nm.

3. Quantification:

- Prepare a series of standard solutions of **olivetolic acid** of known concentrations in the mobile phase.
- Inject the standards to generate a calibration curve by plotting peak area against concentration.

- Inject the prepared samples and integrate the peak corresponding to **olivetolic acid** (retention time of ~10.8 min under specific conditions).
- Quantify the concentration in the samples using the linear regression equation from the calibration curve.

For more sensitive and specific quantification, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended. Analysis is typically performed in negative electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions.



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Caption: General workflow for in vitro synthesis and HPLC analysis of **olivetolic acid**.

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